molecular formula C13H16N2 B2753565 1-Benzyl-4-isocyanopiperidine CAS No. 443890-09-3

1-Benzyl-4-isocyanopiperidine

Cat. No.: B2753565
CAS No.: 443890-09-3
M. Wt: 200.285
InChI Key: MSPAZUBEMCLWCB-UHFFFAOYSA-N
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Description

1-Benzyl-4-isocyanopiperidine is a biochemical compound with the molecular formula C13H16N2 and a molecular weight of 200.28 . It is used in proteomics research .


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C13H16N2 . The InChI code for this compound is 1S/C13H16N2/c1-14-13-7-9-15(10-8-13)11-12-5-3-2-4-6-12/h2-6,13H,7-11H2 .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, it’s important to note that similar compounds like 1-benzyl-4-piperidone are used as building blocks in the synthesis of various pharmaceutical compounds .


Physical and Chemical Properties Analysis

This compound is a sticky oil to solid substance . It has a molecular weight of 200.28 and a molecular formula of C13H16N2 . The storage temperature is 2-8°C .

Scientific Research Applications

Electrophilic Species Trapping in Metabolic Studies

1-Benzyl-4-isocyanopiperidine and related compounds have been studied for their role in trapping metabolically generated electrophilic species. For instance, 1-benzylpyrrolidine derivatives were observed to react with cyanide ion during metabolic processes in liver microsomal preparations, leading to the formation of various cyano adducts and suggesting their role in alkylating microsomal macromolecules (Ho & Castagnoli, 1980).

Synthesis of Heterocyclic Compounds

This compound is instrumental in synthesizing heterocyclic compounds. An example is the synthesis of 1,4-diaryl-1H-imidazoles, where it's used to create N-arylformimidate intermediates in a tandem insertion-cyclization reaction. This methodology offers an innovative approach to accessing such compounds under ambient conditions (Pooi et al., 2014).

Antibacterial Compound Synthesis

Compounds derived from this compound have shown potential in antibacterial applications. For instance, derivatives synthesized from this compound were structurally analyzed and exhibited valuable antibacterial properties (Aziz‐ur‐Rehman et al., 2017).

Synthesis of Polycyclic Indole Derivatives

The compound has been used in the synthesis of polycyclic indole derivatives. One study explored the acid-catalyzed reaction of 2-vinylaniline derivatives with 1-benzylpiperidin-4-one, which resulted in a new class of polycyclic indole derivatives (Walter et al., 1993).

Application in Battery Technology

In the realm of lithium-ion battery technology, benzyl isocyanate compounds, closely related to this compound, have been studied as polymerizable electrolyte additives for overcharge protection. These compounds polymerize electrochemically to form overcharge-inhibiting films on the cathode surface, enhancing battery performance and safety (Korepp et al., 2007).

Electrocatalytic Oxidation in Organic Synthesis

This compound derivatives have been used in the electrocatalytic oxidation of alcohols and aldehydes to carboxylic acids, demonstrating effectiveness in converting a wide range of substrates under mild conditions. This method facilitates the synthesis of complex organic compounds (Rafiee et al., 2018).

Safety and Hazards

The safety data sheet for 1-Benzyl-4-isocyanopiperidine indicates that it is a combustible liquid. It is harmful if swallowed and causes skin and eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Properties

IUPAC Name

1-benzyl-4-isocyanopiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2/c1-14-13-7-9-15(10-8-13)11-12-5-3-2-4-6-12/h2-6,13H,7-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSPAZUBEMCLWCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[C-]#[N+]C1CCN(CC1)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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